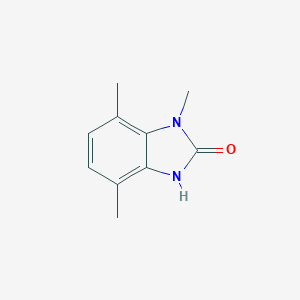

3,4,7-trimethyl-1H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,7-trimethyl-1H-benzimidazol-2-one, also known as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a crucial role in various physiological processes. It is essential for the metabolism of carbohydrates, fats, and proteins, as well as the production of red blood cells. Riboflavin is found in many foods, including dairy products, meat, fish, and green leafy vegetables.

Aplicaciones Científicas De Investigación

3,4,7-trimethyl-1H-benzimidazol-2-one has been extensively studied for its various health benefits. It has been found to play a crucial role in the prevention and treatment of various diseases, including migraine headaches, cataracts, and anemia. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been shown to have antioxidant properties, which help to protect the body against oxidative stress. In addition, 3,4,7-trimethyl-1H-benzimidazol-2-one has been found to be essential for the proper functioning of the nervous system and the maintenance of healthy skin, hair, and nails.

Mecanismo De Acción

3,4,7-trimethyl-1H-benzimidazol-2-one is converted into two coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which play a crucial role in various physiological processes. FMN and FAD act as cofactors for various enzymes involved in the metabolism of carbohydrates, fats, and proteins. They also act as electron carriers in the electron transport chain, which is essential for the production of ATP, the energy currency of the cell.

Efectos Bioquímicos Y Fisiológicos

3,4,7-trimethyl-1H-benzimidazol-2-one deficiency can lead to various health problems, including anemia, skin disorders, and vision problems. 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation has been found to improve the symptoms of these conditions. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been found to improve athletic performance by increasing the production of ATP and reducing oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,4,7-trimethyl-1H-benzimidazol-2-one is a widely used compound in biochemical and physiological research. It is readily available and has a low toxicity profile, making it safe for use in lab experiments. However, 3,4,7-trimethyl-1H-benzimidazol-2-one has limitations in terms of stability and solubility, which can affect its use in certain experiments.

Direcciones Futuras

3,4,7-trimethyl-1H-benzimidazol-2-one has many potential applications in various fields, including medicine, food science, and agriculture. Future research could focus on the development of new methods for 3,4,7-trimethyl-1H-benzimidazol-2-one synthesis, the identification of new health benefits, and the optimization of 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation for various conditions. Additionally, 3,4,7-trimethyl-1H-benzimidazol-2-one could be used as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Métodos De Síntesis

3,4,7-trimethyl-1H-benzimidazol-2-one can be synthesized by various methods, including chemical synthesis, fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4,5-trimethoxybenzaldehyde. Fermentation is the most commonly used method for 3,4,7-trimethyl-1H-benzimidazol-2-one production, which involves the use of microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata. Enzymatic synthesis involves the use of enzymes such as lumazine synthase and riboflavin synthase.

Propiedades

Número CAS |

103901-87-7 |

|---|---|

Nombre del producto |

3,4,7-trimethyl-1H-benzimidazol-2-one |

Fórmula molecular |

C10H12N2O |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

3,4,7-trimethyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13) |

Clave InChI |

PVCLMORNQLVLSP-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |

SMILES canónico |

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |

Sinónimos |

2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)